molecular formula C11H12OS2 B080446 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one CAS No. 13636-88-9

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

Cat. No. B080446
CAS RN: 13636-88-9
M. Wt: 224.3 g/mol
InChI Key: BKRQPGGEQSTJFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves selective lithiation and subsequent reaction with bis(phenylsulfonyl)sulfane, retaining specific configurations to yield particular isomeric forms. Such methods demonstrate the controlled synthesis of complex sulfur-containing compounds, which could be adapted for 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one (Schäper, Hahn, Pantenburg, & Scherer, 2003).

Molecular Structure Analysis

The molecular structure of similar sulfur-rich compounds has been determined using X-ray crystallography and NMR spectroscopy, revealing significant details about their configuration and electronic structure. These analyses can shed light on the structural characteristics of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, such as bond lengths, angles, and overall geometry, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Compounds like 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one may undergo various chemical reactions, including conjugate additions and cyclization reactions, highlighting their reactivity towards different chemical reagents and conditions (Padwa, Murphree, Ni, & Watterson, 1996). These reactions are essential for the compound's applications in synthetic organic chemistry and material science.

Scientific Research Applications

  • Antidiabetic Activity : A novel series of compounds were synthesized starting from 2-aminobenzothiazole and 1-aryl-3,3-bis-(methylsulfanyl)-2-propen-1-ones. These compounds displayed significant antidiabetic activity, indicating the potential therapeutic applications of 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one derivatives in treating diabetes (Patil et al., 2013).

  • Synthesis and Molecular Interactions : A study focused on the electron-donor effect of the methyl group in 1,3-dichlorobut-2-ene, which is similar to 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one, and its primary monochalcogenation products. It explored the synthesis and molecular interactions of these compounds (Levanova et al., 2018).

  • Kinetically Stabilized Phosphaethene Derivatives : The compound was used in the preparation of kinetically stabilized phosphaethene derivatives. These derivatives underwent an E/Z isomerization upon warming to room temperature, indicating its utility in the study of isomerization and chemical kinetics (Ito et al., 2003).

  • Base-catalyzed Rearrangements : The compound was studied for its behavior under base-catalyzed rearrangements, providing insights into the chemical transformation and mechanisms of similar organic compounds (Apparao et al., 1983).

  • Selective Chemodosimeters for Mercury(II) : Some derivatives of 3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one were synthesized and studied as selective chemodosimeters for mercury(II), demonstrating the compound's potential application in environmental chemistry and toxicology (Ahamed et al., 2010).

Future Directions

The compound has been used in the synthesis of multi-substituted 2,4-butadienes, which are useful intermediates for the synthesis of various biologically active compounds and functional materials . This suggests potential future directions in the development of new synthetic methodologies for multi-substituted organic molecules .

properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS2/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRQPGGEQSTJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299852
Record name 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one

CAS RN

13636-88-9
Record name 13636-88-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-bis(methylsulfanyl)-1-phenyl-2-propen-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(methylsulfanyl)-1-phenylprop-2-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Hagimori, Y Karimine, N Mizuyama, F Hara… - Journal of …, 2021 - Springer
Fluorescence probes that selectively image cadmium are useful for detecting and tracking the amount of Cd 2+ in cells and tissues. In this study, we designed and synthesized a novel …
Number of citations: 3 link.springer.com
R Panwar, S Singh, P Yadav, R Shaw, A Kumar… - Synlett, 2017 - thieme-connect.com
A water-mediated regioselective synthesis of 6,7-diaryl-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-a]pyridine-6-carbonitriles was performed by the reaction of 2-[1-cyano-2,2-bis(methylsulfanyl…
Number of citations: 4 www.thieme-connect.com
RO Shcherbakov, DA Myasnikov… - The Journal of …, 2023 - ACS Publications
We describe the synthesis of functionalized furans using the concept of the extended Corey–Chaykovsky reaction. Namely, β,β-disubstituted α,β-unsaturated ketones were treated with …
Number of citations: 1 pubs.acs.org

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